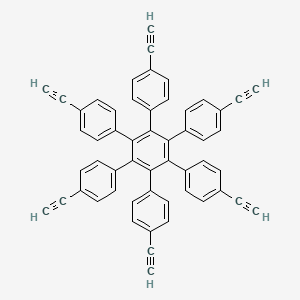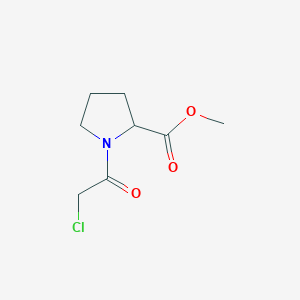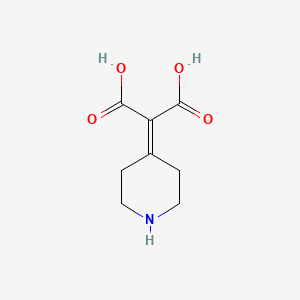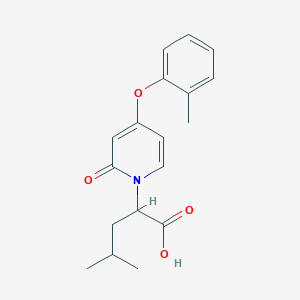
Titanium(IV) (triethanolaminato)isopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(IV) (triethanolaminato)isopropoxide is an organometallic compound with the chemical formula C9H19NO3Ti. It is commonly used as a catalyst and precursor in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable component in the synthesis of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(IV) (triethanolaminato)isopropoxide is typically synthesized by reacting titanium(IV) isopropoxide with triethanolamine in an organic solvent such as isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ti(OCH(CH3)2)4+(HOCH2CH2)3N→Ti(OCH(CH3)2)(OCH2CH2)3N+3(CH3)2CHOH
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Titanium(IV) (triethanolaminato)isopropoxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO2), a widely used material in pigments and photocatalysts.
Substitution: The isopropoxide groups can be substituted with other ligands, allowing for the formation of various titanium complexes.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium hydroxide and isopropanol.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or oxygen (O2) can be used for oxidation reactions.
Substitution Reagents: Alcohols, amines, and other ligands can be used for substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under ambient conditions with the presence of moisture.
Major Products:
Titanium Dioxide (TiO2): Formed through oxidation.
Titanium Hydroxide: Formed through hydrolysis.
Various Titanium Complexes: Formed through substitution reactions
Scientific Research Applications
Titanium(IV) (triethanolaminato)isopropoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and coatings due to its biocompatibility.
Industry: Utilized in the production of advanced coatings, ceramics, and nanomaterials .
Mechanism of Action
The mechanism of action of Titanium(IV) (triethanolaminato)isopropoxide involves its ability to coordinate with various ligands and substrates. The titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting catalytic reactions. The triethanolamine ligand stabilizes the titanium center and enhances its reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Titanium(IV) isopropoxide: A precursor for titanium dioxide and used in similar applications.
Titanium(IV) butoxide: Another titanium alkoxide used in the synthesis of titanium-based materials.
Titanium(IV) ethoxide: Used in the preparation of titanium-containing compounds and materials.
Uniqueness: Titanium(IV) (triethanolaminato)isopropoxide is unique due to its triethanolamine ligand, which provides enhanced stability and reactivity compared to other titanium alkoxides. This makes it particularly useful in applications requiring precise control over the reactivity and properties of the titanium center .
Properties
Molecular Formula |
C9H22NO3Ti- |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;propane;titanium |
InChI |
InChI=1S/C6H15NO3.C3H7.Ti/c8-4-1-7(2-5-9)3-6-10;1-3-2;/h8-10H,1-6H2;3H,1-2H3;/q;-1; |
InChI Key |
IRFJNGXIQQXLEU-UHFFFAOYSA-N |
Canonical SMILES |
C[CH-]C.C(CO)N(CCO)CCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


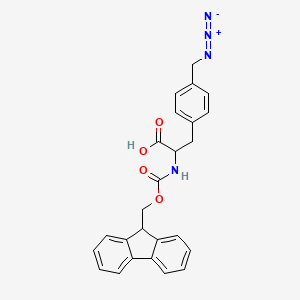
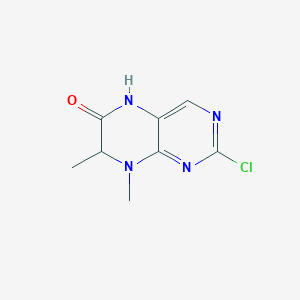
![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)

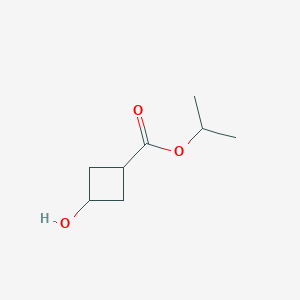


![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)
